5-Ethoxy-2-formamidopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-formamidopentanoic acid is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The preparation of 5-Ethoxy-2-formamidopentanoic acid involves several synthetic routes and reaction conditions. One common method includes the esterification of 5-hydroxymethylfurfural (HMF) with acetic acid, followed by oxidation using Co/Mn/Br catalysts . This process is simple to operate and has the potential for continuous preparation from carbohydrates to the desired compound .
Analyse Chemischer Reaktionen
5-Ethoxy-2-formamidopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-formamidopentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard for pharmaceutical testing.
Biology: The compound is utilized in various biochemical assays and studies.
Industry: The compound is used in the synthesis of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-formamidopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-2-formamidopentanoic acid can be compared with other similar compounds, such as:
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Eigenschaften
Molekularformel |
C8H15NO4 |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-ethoxy-2-formamidopentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-13-5-3-4-7(8(11)12)9-6-10/h6-7H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
GIDYXLDPNRNYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.